1,20-Dibromoicosane
Overview
Description
Synthesis Analysis
The synthesis of 1,20-Dibromoicosane involves the cross-metathesis of 11-bromoundec-1-ene, which doubles the chain carbon content to yield 1,20-dibromoicos-10-ene. Further hydrogenation yields this compound .Molecular Structure Analysis
The this compound molecule contains a total of 62 atoms. The chemical structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The this compound molecule contains a total of 61 bond(s). There are 21 non-H bond(s) and 17 rotatable bond(s) .Chemical Reactions Analysis
The most important synthetic contribution involved the cross-metathesis of 11-bromoundec-1-ene, thereby doubling the chain carbon content to yield 1,20-dibromoicos-10-ene. Further hydrogenation yielded this compound .Scientific Research Applications
ω-functionalized eicosane-phosphates : These compounds, closely related to 1,20-Dibromoicosane, have been synthesized for potential applications in biosensors. The research highlights their use as model compounds for studying binding and structural organization on different surfaces (Jablonkai & Oroszlan, 2005).
Pyroproducts of Brominated Compounds : This study investigates the thermal behavior of brominated compounds, such as this compound, and their pyrolytic behavior. The position of the bromine atom significantly influences the distribution of pyroproducts, which is crucial for understanding the formation of hazardous compounds like dioxins and furans (Borojovich & Aizenshtat, 2002).
Aliphatic Long-Chain C20 Polyesters : The study discusses the synthesis of 1,20-eicosanedioic acid from this compound derivatives, leading to the production of polyesters with potential applications in material science (Trzaskowski et al., 2011).
Fluorescent Crosslinkers in Myosin Subfragment 1 : Dibromobimane, a compound related to this compound, has been used to stabilize structures in myosin subfragment 1, contributing to our understanding of muscle function and protein interactions (Mornet et al., 1985).
Catalytic Reduction of α, ω-dihaloalkanes : This research explores the catalytic reduction of compounds like this compound, highlighting their potential in synthetic organic chemistry and industrial applications (Dahm & Peters, 1996).
Eicosanoids and Cerebral Vascular Function : The study discusses the role of eicosanoids, derived from compounds like this compound, in cerebral vascular function and potential therapeutic targets for vascular diseases and neurological disorders (Imig et al., 2011).
Safety and Hazards
According to the safety data sheet, it is recommended to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Properties
IUPAC Name |
1,20-dibromoicosane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40Br2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22/h1-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGKJDVBWSEQHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCCBr)CCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337979 | |
Record name | 1,20-Dibromoicosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14296-16-3 | |
Record name | 1,20-Dibromoicosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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